molecular formula C24H14Cl2N2O5 B15086123 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355420-53-0

2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B15086123
CAS No.: 355420-53-0
M. Wt: 481.3 g/mol
InChI Key: QUTLEXHYIRJGMA-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Friedel-Crafts Acylation: Formation of the quinoline core.

    Esterification: Formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-(3-Aminophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid and 2-(3-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities in biological research.

Medicine

Industry

Possible use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
  • 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
  • 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-fluorophenyl)quinoline-4-carboxylate

Uniqueness

The specific arrangement of the nitro and chloro groups in 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate may confer unique chemical and biological properties compared to its analogs. These differences can be exploited in various applications, making it a compound of interest for further research.

Properties

CAS No.

355420-53-0

Molecular Formula

C24H14Cl2N2O5

Molecular Weight

481.3 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H14Cl2N2O5/c25-16-6-4-14(5-7-16)22-12-20(19-11-17(26)8-9-21(19)27-22)24(30)33-13-23(29)15-2-1-3-18(10-15)28(31)32/h1-12H,13H2

InChI Key

QUTLEXHYIRJGMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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